molecular formula C5H4ClFN2 B11797797 2-Chloro-6-fluoropyridin-4-amine

2-Chloro-6-fluoropyridin-4-amine

Cat. No.: B11797797
M. Wt: 146.55 g/mol
InChI Key: DFTLFBHTKBVPNA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoropyridin-4-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoropyridin-4-amine typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting from 2-chloro-4-nitropyridine, the nitro group can be reduced to an amine, followed by fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the handling of reactive halogenating agents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, thiols, and alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-6-fluoropyridin-4-amine, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Chloro-6-fluoropyridin-4-amine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its bioactive properties.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, owing to its unique electronic properties.

    Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. For example, fluorine atoms can form strong hydrogen bonds with active site residues, while chlorine atoms can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoropyridine
  • 2-Chloro-3-fluoropyridin-4-amine
  • 4-Amino-2-fluoropyridine

Uniqueness

2-Chloro-6-fluoropyridin-4-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different electronic properties, steric effects, and biological activities, making it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

2-chloro-6-fluoropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTLFBHTKBVPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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